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Compound of Interest

Compound Name: 2-Methyl-5,7-dinitroquinolin-8-ol

CAS No.: 38543-75-8

Cat. No.: B1601843 Get Quote

Executive Summary
Target Compound: 2-Methyl-5,7-dinitroquinolin-8-ol CAS Registry Number: 38543-75-8 Core

Application: Veterinary pharmaceutical intermediate (antiprotozoal/antibacterial), chelating

agent for transition metals (Cu, Zn), and analytical reagent.

This technical guide details the high-purity synthesis of 2-Methyl-5,7-dinitroquinolin-8-ol
starting from commercially available o-aminophenol. The pathway utilizes a modified Doebner-

Miller synthesis to construct the heterocyclic core, followed by a controlled electrophilic

aromatic dinitration. This protocol is optimized for regioselectivity, targeting the C5 and C7

positions activated by the C8-hydroxyl group while preserving the C2-methyl functionality.

Part 1: Retrosynthetic Analysis & Strategy
The synthesis is bifurcated into two distinct chemical phases to ensure high yield and purity.

Heterocycle Construction (Ring Closure): Formation of the quinoline scaffold via the

Doebner-Miller reaction.[1] The C2-methyl group is introduced using crotonaldehyde (or its

precursor paraldehyde/acetaldehyde) reacting with o-aminophenol.

Functionalization (Dinitration): Introduction of nitro groups at positions 5 and 7.[2][3] The

hydroxyl group at C8 is a strong ortho, para-director, activating the benzene ring of the
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quinoline system. The C2-methyl group on the pyridine ring remains intact under controlled

nitration conditions.

Synthesis Pathway Flowchart[1][4][5]
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Figure 1: Two-stage synthesis pathway from o-aminophenol to the dinitro target.

Part 2: Stage 1 - Synthesis of 8-Hydroxyquinaldine
Objective: Preparation of the 2-methylquinolin-8-ol core.

Mechanistic Insight
The Doebner-Miller reaction involves the conjugate addition of the aniline nitrogen to the

-unsaturated aldehyde (crotonaldehyde), followed by cyclization. A critical oxidation step
(dehydrogenation) is required to aromatize the di-hydro intermediate. While traditional methods
use arsenic acid or nitrobenzene as oxidants, modern protocols often rely on the in situ
oxidation by air or mild chemical oxidants to avoid toxic byproducts.

Experimental Protocol
Reagents:

o-Aminophenol (1.0 eq)

Crotonaldehyde (1.2 eq) [Caution: Lachrymator]

Hydrochloric acid (6M, aq)[4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1601843?utm_src=pdf-body-img
https://www.rsc.org/suppdata/c5/cc/c5cc06095h/c5cc06095h1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zinc chloride (Catalyst, 0.1 eq - optional but improves yield)

Procedure:

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve o-

aminophenol (109 g, 1.0 mol) in 6M HCl (500 mL). Heat to 80°C until fully dissolved.

Addition: Add crotonaldehyde (84 g, 1.2 mol) dropwise over 60 minutes. The reaction is

exothermic; maintain temperature between 90-100°C.

Cyclization: Reflux the mixture for 3 hours. The solution will darken significantly (red-black).

Workup: Cool the reaction mixture to room temperature. Neutralize carefully with 20% NaOH

or NH4OH to pH 7-8.

Precipitation: The crude 8-hydroxyquinaldine will precipitate as a dark solid. Filter and wash

with cold water.

Purification: Recrystallize from ethanol/water (70:30).

Yield Expectation: 65-75%

Appearance: Beige to light brown crystals.

Melting Point: 72-74°C.

Part 3: Stage 2 - Dinitration to 2-Methyl-5,7-
dinitroquinolin-8-ol
Objective: Regioselective introduction of nitro groups at C5 and C7.

Mechanistic Insight (Electrophilic Aromatic Substitution)
The hydroxyl group at C8 strongly activates the benzene ring. The position para to the hydroxyl

(C5) and ortho to the hydroxyl (C7) are the most nucleophilic sites. The pyridine ring is

deactivated towards electrophilic attack, and the methyl group at C2 does not sufficiently

activate the pyridine ring to compete with the phenol ring. Therefore, nitration occurs

exclusively on the benzene ring.
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Caution: Nitration is highly exothermic. Temperature control is critical to prevent oxidative

degradation of the methyl group (to carboxylic acid) or tar formation.
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(Product)
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Figure 2: Stepwise electrophilic aromatic substitution mechanism.

Experimental Protocol
Reagents:

8-Hydroxyquinaldine (Intermediate from Stage 1)

Nitric Acid (70% or fuming)
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Sulfuric Acid (Concentrated, 98%)

Procedure:

Preparation of Mixed Acid: In a separate vessel, carefully add Nitric Acid (25 mL) to Sulfuric

Acid (25 mL) while cooling in an ice bath. Keep temperature below 10°C.

Solubilization: Dissolve 8-hydroxyquinaldine (10 g, 62.8 mmol) in Sulfuric Acid (40 mL) in a

three-neck flask. Cool to 0-5°C.

Nitration: Add the mixed acid solution dropwise to the quinoline solution over 45 minutes.

Critical Control: Do not allow the temperature to exceed 15°C during addition. Higher

temperatures promote oxidation of the C2-methyl group.

Completion: After addition, allow the mixture to warm to room temperature (20-25°C) and stir

for 2 hours.

Quenching: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring.

The dinitro product will precipitate as a yellow-orange solid.

Isolation: Filter the solid and wash extensively with water until the filtrate is neutral (pH ~6-7).

Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.

Yield Expectation: 60-70%

Appearance: Yellow to orange crystalline powder.

Melting Point: >250°C (Decomposes).

Part 4: Characterization & Data Summary
Physicochemical Properties Table[6][7]
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Property Value / Observation Method

Molecular Formula C₁₀H₇N₃O₅ -

Molecular Weight 249.18 g/mol Calc.

Appearance Yellow-Orange Powder Visual

Melting Point 259 - 261°C Capillary (uncorrected)

Solubility
Soluble in DMSO, DMF, hot

acetic acid; Insoluble in water
-

Spectroscopic Validation
¹H NMR (DMSO-d₆, 400 MHz):

δ 2.80 ppm (s, 3H): Methyl group at C2. (Distinct singlet confirming the methyl group

survived nitration).

δ 9.2 - 9.5 ppm (s, 1H): Proton at C4 (Deshielded by pyridine ring and nitro groups).

δ 8.5 - 8.8 ppm (s, 1H): Proton at C3.

Note: The absence of signals in the 7.0-8.0 ppm range (typical for C5/C7 protons)

confirms dinitration.

IR Spectroscopy (KBr):

1340 cm⁻¹, 1520 cm⁻¹: Strong symmetric and asymmetric stretching of -NO₂ groups.

3200-3400 cm⁻¹: Broad -OH stretch (often weak due to intramolecular H-bonding to N).

Part 5: Safety & Handling
Nitration Hazards: The reaction involves mixed acids and generates heat. Runaway nitration

can lead to rapid gas evolution (NOx). Always add the nitrating agent to the substrate

solution slowly.
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Chemical Exposure: 2-Methyl-5,7-dinitroquinolin-8-ol is a nitro-aromatic compound.

Handle with gloves and in a fume hood to avoid inhalation or skin contact, as many nitro-

quinolines are potential mutagens or skin sensitizers.

Waste Disposal: Neutralize all acid waste before disposal. The aqueous filtrate from the

nitration step contains significant nitrate/sulfate salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1601843#synthesis-pathway-of-2-methyl-5-7-
dinitroquinolin-8-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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